

4-Chloro-3-nitrobenzonitrile CAS number 939-80-0 properties

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzonitrile

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An In-depth Technical Guide to **4-Chloro-3-nitrobenzonitrile** (CAS No. 939-80-0) for Synthetic and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-3-nitrobenzonitrile** (CAS No. 939-80-0), a pivotal intermediate in modern organic synthesis. From a Senior Application Scientist's perspective, this document delves into the compound's core physicochemical properties, spectroscopic profile, and nuanced reactivity. We will explore its strategic importance in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, by examining the interplay of its three key functional groups. The guide offers field-tested protocols, robust safety and handling procedures, and a mechanistic rationale for its synthetic applications, equipping researchers and drug development professionals with the knowledge to leverage this versatile building block effectively.

Compound Profile and Strategic Importance

4-Chloro-3-nitrobenzonitrile is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups: a nitrile, a nitro group, and a chlorine atom.^{[1][2]} This trifecta of functionalities makes it an exceptionally versatile platform for molecular elaboration.^[3] The electron-withdrawing nature of the nitro and nitrile groups activates the benzene ring, influencing the reactivity of the chlorine atom, particularly towards nucleophilic aromatic substitution.^[1] This unique electronic arrangement allows for sequential and site-

selective modifications, a highly desirable attribute in multi-step synthesis projects common in pharmaceutical and agrochemical research and development.[3][4][5]

Table 1: Chemical Identity of **4-Chloro-3-nitrobenzonitrile**

Identifier	Value	Source(s)
Chemical Name	4-Chloro-3-nitrobenzonitrile	[6]
CAS Number	939-80-0	[7]
Molecular Formula	C ₇ H ₃ CIN ₂ O ₂	[7][8]
Molecular Weight	182.56 g/mol	[7][8][9]
Synonyms	3-Nitro-4-chlorobenzonitrile, 4-Cyano-2-nitro-1-chlorobenzene	[4][10]
SMILES	N#CC1=CC=C(Cl)C(=O)C=C1	[8]
InChI Key	XBLPHYSLHRGMNW-UHFFFAOYSA-N	[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is foundational to its successful application in a laboratory setting, dictating choices from solvent selection to purification methods.

Physical Properties

4-Chloro-3-nitrobenzonitrile typically presents as a white to light yellow crystalline powder.[5][11] Its high melting point indicates a stable crystalline lattice structure.[1] While sparingly soluble in water, it dissolves readily in common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[4][12]

Table 2: Key Physicochemical Properties

Property	Value	Source(s)
Appearance	White to light yellow to green powder/crystal	[6][9][12]
Melting Point	98-102 °C	[9][11][12][13]
Boiling Point	284.8 °C (Predicted)	[5][7][11]
Density	~1.5 - 1.61 g/cm³	[5][14][15]
Solubility	Slightly soluble in water; Soluble in ethanol, acetone, chloroform.	[4][12][14][15]
Flash Point	126 °C	[5][7][15]

Spectroscopic Profile

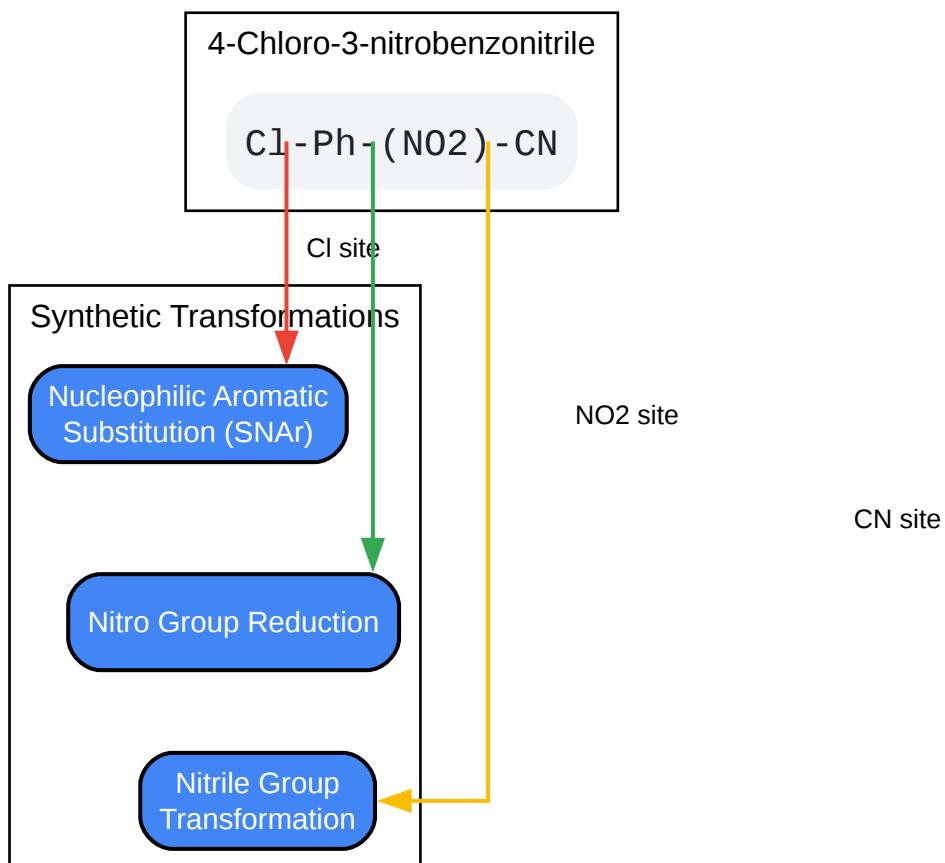
The structural integrity of **4-Chloro-3-nitrobenzonitrile** can be readily confirmed by standard spectroscopic techniques.

- Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: The FT-IR and μ -Raman spectra for this compound have been thoroughly recorded.[11] Key vibrational bands would include a sharp peak around 2230 cm^{-1} corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretch, and strong absorptions around 1530 cm^{-1} and 1350 cm^{-1} for the asymmetric and symmetric stretching of the nitro (NO_2) group, respectively. Aromatic C-H and C-Cl stretches would also be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would show a characteristic pattern for the three aromatic protons, with chemical shifts and coupling constants dictated by the substitution pattern. ^{13}C NMR would confirm the presence of seven distinct carbon environments, including the quaternary carbons attached to the functional groups.
- Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The synthetic power of **4-Chloro-3-nitrobenzonitrile** stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This allows for a modular approach to building complex molecules.

Diagram 1: Key Reactivity Sites



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Caption: Key reactivity sites on the **4-Chloro-3-nitrobenzonitrile** scaffold.

- Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chlorine atom is activated for substitution by the strong electron-withdrawing effects of the ortho-nitro group and para-nitrile group. This makes it an excellent substrate for reactions with various

nucleophiles (e.g., amines, alkoxides, thiols), enabling the introduction of diverse side chains.^[1]

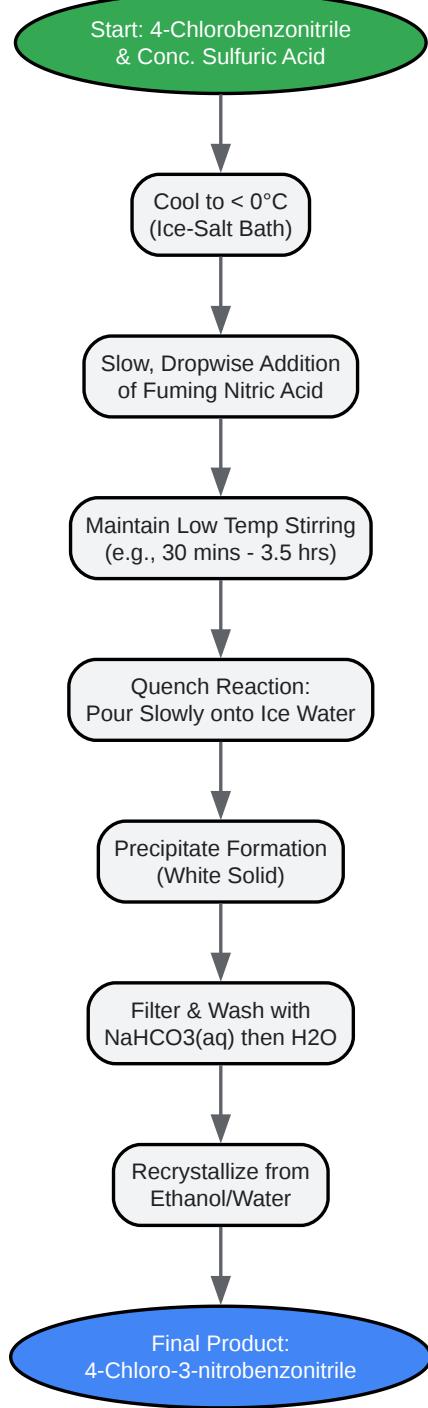
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.^[2] The resulting aniline derivative is a critical precursor for forming amides, sulfonamides, or for diazotization reactions, opening up another dimension of synthetic possibilities.
- Transformation of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be converted to esters or amides.^{[2][5]} Alternatively, it can be reduced to a primary amine or react with organometallics.^[2]

This multi-faceted reactivity makes the compound a cornerstone intermediate for various high-value products, including serotonin transporter (SERT) ligands for PET imaging, N-(4-cyano-2-nitrophenyl)glycine, and various agrochemicals.^[3]

Reference Synthesis Protocol: Nitration of 4-Chlorobenzonitrile

The most common laboratory and industrial synthesis of **4-Chloro-3-nitrobenzonitrile** involves the electrophilic nitration of 4-chlorobenzonitrile.^{[2][14]} The protocol below is a self-validating system; successful execution relies on strict temperature control and procedural discipline.

Diagram 2: Synthesis Workflow

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Caption: Workflow for the synthesis of **4-Chloro-3-nitrobenzonitrile**.

Experimental Procedure

Causality-Driven Rationale is provided in *italics*.

- Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).[2]
 - Rationale: Sulfuric acid acts as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.
- Substrate Dissolution & Cooling: Cool the flask in an ice-salt bath to below 0°C. Once cold, slowly add 4-chlorobenzonitrile (e.g., 4.79 g, 40.1 mmol) in portions, ensuring the temperature remains low. Stir until fully dissolved.[2]
 - Rationale: The nitration of an activated ring is highly exothermic. Pre-cooling and slow addition are critical to prevent runaway reactions and the formation of dinitrated or other side products.
- Nitration: Slowly add fuming nitric acid (e.g., 4.0 g, 63 mmol) dropwise via the dropping funnel over approximately 1 hour, maintaining the internal temperature below 0°C with vigorous stirring.[2]
 - Rationale: A slow addition rate ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining regioselectivity and safety.
- Reaction Completion: After the addition is complete, continue stirring the mixture at low temperature for an additional 30 minutes to 3.5 hours to ensure the reaction goes to completion.[2]
- Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (e.g., 100 mL) with vigorous stirring. A white solid will precipitate.[2]
 - Rationale: The organic product is insoluble in water. Pouring the acidic mixture into ice water simultaneously quenches the reaction by diluting the acid and precipitates the product for easy isolation. The use of ice absorbs the heat of dilution.

- Isolation and Neutralization: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a 5% sodium bicarbonate solution until the washings are neutral, followed by several washes with cold water.[\[2\]](#)
 - Rationale: The bicarbonate wash neutralizes any residual sulfuric and nitric acids trapped in the solid. Washing with water removes any remaining inorganic salts.
- Purification: Recrystallize the crude solid from an 80% ethanol/water solution and dry the resulting crystals at 60°C to obtain the pure **4-Chloro-3-nitrobenzonitrile**.[\[2\]](#)
 - Rationale: Recrystallization is a purification technique that removes minor impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. **4-Chloro-3-nitrobenzonitrile** is an irritant and requires careful handling.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[12] [16]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[7] [16] [17]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	[16] [17] [18]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[\[17\]](#)[\[18\]](#) Ensure that safety showers and eyewash stations are

readily accessible.[17][19]

- Personal Protective Equipment:
 - Eye Protection: Wear chemical safety goggles or a face shield.[4][19]
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4][16]
 - Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[16]
 - Skin and Body Protection: Wear a lab coat and avoid skin contact.[18]

Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] [18] A recommended storage temperature is room temperature or below 15°C.[7][9]
- Stability: The compound is stable under normal, recommended storage conditions.[14][18]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[18]

Conclusion

4-Chloro-3-nitrobenzonitrile is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined physicochemical properties, predictable reactivity, and established synthesis protocols make it a reliable and versatile intermediate. By understanding the causal relationships between its structure and reactivity, researchers in drug discovery and materials science can design and execute complex synthetic routes with greater precision and efficiency. Proper handling and adherence to safety guidelines are paramount to harnessing its full potential responsibly.

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